molecular formula C19H24ClNO3 B11152212 6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B11152212
M. Wt: 349.8 g/mol
InChI Key: RGSPHZMFORVAPR-UHFFFAOYSA-N
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Description

6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a chloro group, a hydroxy group, and a piperidinylmethyl substituent, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidinylmethyl Group: This step involves the alkylation of the chromenone core with 2-ethylpiperidine, typically using a strong base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dechlorinated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the piperidinylmethyl group can enhance its binding affinity to certain receptors. The chloro group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-8-[(2-methylpiperidin-1-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
  • 6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one

Uniqueness

6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H24ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3,4-dimethylchromen-2-one

InChI

InChI=1S/C19H24ClNO3/c1-4-13-7-5-6-8-21(13)10-15-17(22)16(20)9-14-11(2)12(3)19(23)24-18(14)15/h9,13,22H,4-8,10H2,1-3H3

InChI Key

RGSPHZMFORVAPR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CC2=C3C(=CC(=C2O)Cl)C(=C(C(=O)O3)C)C

Origin of Product

United States

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